molecular formula C11H9ClO4 B3009226 4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid CAS No. 627486-77-5

4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid

Cat. No. B3009226
CAS RN: 627486-77-5
M. Wt: 240.64
InChI Key: FYHUQOGPPIUHKG-HWKANZROSA-N
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Description

The closest compounds I found are 3-Chloro-4-methoxyphenylboronic acid and 3-Chloro-4-methylphenylboronic acid . These are boronic acids with a chlorine and a methoxy or methyl group on the phenyl ring .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxyphenylboronic acid is represented by the formula ClC6H3(OCH3)B(OH)2 . For 3-Chloro-4-methylphenylboronic acid, the formula is CHBClO .


Physical And Chemical Properties Analysis

The melting point of 3-Chloro-4-methoxyphenylboronic acid is between 238-242 °C (lit.) . Other physical and chemical properties are not available.

Safety and Hazards

3-Chloro-4-methoxyphenylboronic acid is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(E)-4-(3-chloro-4-methoxyphenyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2-6H,1H3,(H,14,15)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHUQOGPPIUHKG-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxy-phenyl)-4-oxo-trans-crotonic acid

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